molecular formula C25H16O2 B6612282 Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- CAS No. 62225-27-8

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-

Cat. No.: B6612282
CAS No.: 62225-27-8
M. Wt: 348.4 g/mol
InChI Key: ZNHXTUPNQZCJQG-UHFFFAOYSA-N
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Description

Significance of Indenopyrans as Privileged Heterocyclic Scaffolds in Advanced Organic Synthesis

Indenopyrans are a class of oxygen-containing heterocyclic compounds characterized by the fusion of an indene (B144670) and a pyran ring system. This fusion of a carbocyclic and a heterocyclic ring results in a rigid, planar scaffold that is of significant interest in organic synthesis. The indenopyran core is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility makes them attractive starting points for the development of novel therapeutic agents.

The biological activities associated with indenopyran derivatives are diverse and well-documented. For instance, certain indenopyrans have been investigated for their potential as anticancer agents, with some demonstrating the ability to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. nih.gov Furthermore, other derivatives have shown promise in stimulating the biosynthesis of erythropoietin, highlighting their potential in treating anemia. nih.gov The inherent chemical reactivity and structural features of the indenopyran system also make it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. nih.gov

Overview of Pyran Derivatives Bearing Phenyl Substituents in Chemical Research

Pyran, a six-membered heterocyclic ring containing one oxygen atom, is a fundamental building block in a multitude of natural products and synthetic compounds. When substituted with phenyl groups, the resulting diphenylpyran systems exhibit a range of interesting properties and applications. The presence of the phenyl rings can significantly influence the electronic and steric characteristics of the pyran core, leading to enhanced stability, altered reactivity, and unique photophysical properties.

Diphenylpyran derivatives have found applications in various fields. For example, certain naphthopyrans, which feature a fused naphthalene (B1677914) ring system and diphenyl substitution, are well-known photochromic compounds used in the manufacturing of plastic lenses. nih.gov The phenyl groups can extend the conjugation of the system, which can be further enhanced by fusion with other rings, such as an indeno group, to improve their photochromic properties. nih.gov In the realm of materials science, pyran-containing derivatives, including those with phenyl substituents, are explored as candidates for electroluminescent devices due to their fluorescent properties. nih.gov

Structural Context of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- within Fused Heterocyclic Chemistry

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- belongs to the family of fused heterocyclic compounds, where the indene and pyran rings share a common bond. The specific nomenclature "indeno[2,1-b]pyran" indicates the fusion pattern between the two ring systems. The addition of two phenyl groups at positions 2 and 4 of the pyran ring and a carboxaldehyde group at position 9 of the indene moiety creates a highly functionalized and structurally complex molecule.

Synthesis and Elucidation of Physicochemical Properties

Due to the absence of specific literature on Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, this section outlines plausible synthetic strategies and predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures.

Plausible Synthetic Routes and Methodologies

The synthesis of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- can be envisioned through a multi-step process involving the construction of the core indenopyran ring system followed by functional group introduction.

One potential approach involves a multi-component reaction to assemble a highly substituted pyran, which is a common strategy for the synthesis of such heterocycles. This could be followed by an intramolecular cyclization to form the fused indene ring.

A plausible, more targeted synthetic route could proceed as follows:

Formation of a Diphenylpyran Intermediate: A chalcone (B49325) derivative, formed from the condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025), could react with a suitable active methylene (B1212753) compound in a Michael addition-cyclization sequence to yield a 2,4-diphenyl-dihydropyran derivative.

Annulation to form the Indenopyran Core: The dihydropyran intermediate could then undergo a Friedel-Crafts type annulation with a suitable benzene (B151609) derivative to construct the fused indene ring system, yielding the Indeno[2,1-b]pyran scaffold.

Introduction of the Carboxaldehyde Group: The final step would be the introduction of the carboxaldehyde group at the 9-position. A Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and would be a suitable choice for this transformation. ijpcbs.comorganic-chemistry.orgchemistrysteps.comchem-station.comwikipedia.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. ijpcbs.comchemistrysteps.com

Reaction Step Description Key Reagents and Conditions
1 Formation of a 2,4-diphenyl-dihydropyran intermediateChalcone, active methylene compound, base catalyst
2 Friedel-Crafts annulationLewis acid catalyst (e.g., AlCl₃)
3 Vilsmeier-Haack formylationPOCl₃, DMF

Predicted Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- can be predicted based on its structure and by analogy to related compounds.

Table of Predicted Physicochemical Properties:

Property Predicted Value/Characteristic Justification
Molecular Formula C₂₈H₁₈O₂Based on the chemical structure
Molecular Weight 394.45 g/mol Calculated from the molecular formula
Appearance Likely a colored solidExtended conjugation often leads to absorption in the visible spectrum
Melting Point Expected to be relatively highRigid, planar, and high molecular weight structure
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF)Nonpolar aromatic character

Predicted Spectroscopic Data:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the indene and phenyl rings. A distinct downfield singlet, likely above δ 9.0 ppm, would be characteristic of the aldehyde proton. The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a number of signals in the aromatic region (δ 120-150 ppm). A signal in the downfield region (δ > 185 ppm) would be indicative of the carbonyl carbon of the aldehyde group. The quaternary carbons of the fused ring system would also be observable.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ would correspond to the C=O stretching vibration of the aromatic aldehyde. vscht.czlibretexts.orglibretexts.org The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The C-O-C stretching of the pyran ring would likely be observed in the 1050-1250 cm⁻¹ region. A pair of medium intensity bands around 2720 and 2820 cm⁻¹ would be characteristic of the C-H stretch of the aldehyde group. vscht.czlibretexts.org

Mass Spectrometry (MS): The mass spectrum under electron impact (EI) ionization would be expected to show a prominent molecular ion peak (M⁺) at m/z 394. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) to give a stable cation at m/z 365. libretexts.orgyoutube.commiamioh.edu Further fragmentation could involve cleavages within the pyran ring and loss of phenyl groups.

Potential Applications in Scientific Research

While specific applications for Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- have not been reported, its structural features suggest several potential areas of research where it could be of significant interest.

Potential in Medicinal Chemistry

The indenopyran scaffold is recognized for its diverse biological activities. nih.gov The presence of this core structure in the target molecule, combined with the diphenyl substitution pattern, suggests that it could be a valuable candidate for screening in various biological assays. The rigid, planar nature of the molecule may facilitate intercalation with DNA or binding to enzyme active sites. The carboxaldehyde group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity and optimized pharmacokinetic properties. The indenopyran framework itself has been associated with anticancer and other therapeutic properties. nih.govnih.gov

Utility in Materials Science

Fused aromatic and heterocyclic systems with extended π-conjugation often exhibit interesting photophysical properties, such as fluorescence and photochromism. nih.gov The Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- molecule, with its extensive conjugated system, could potentially be investigated for applications in materials science. It might serve as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in fluorescent probes and sensors. The electronic properties of the molecule could be tuned by modifying the substituents on the phenyl rings or by further extending the conjugated system.

Role as a Chemical Intermediate

The presence of a reactive carboxaldehyde group makes Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- a potentially versatile intermediate in organic synthesis. The aldehyde functionality can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. These transformations would allow for the synthesis of a diverse array of new compounds built upon the indenopyran scaffold, which could then be explored for their own unique properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenylindeno[2,3-b]pyran-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O2/c26-16-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)15-23(27-25(22)24)18-11-5-2-6-12-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHXTUPNQZCJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368404
Record name Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62225-27-8
Record name Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Indeno 2,1 B Pyran 9 Carboxaldehyde, 2,4 Diphenyl and Analogous Structures

Multi-Component Reaction (MCR) Approaches to Indeno[2,1-b]pyran Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful tool in synthetic organic chemistry. These reactions are highly valued for their efficiency, convergence, and ability to rapidly build complex molecular architectures from simple starting materials. The synthesis of the indeno[2,1-b]pyran ring system has been successfully achieved through such one-pot procedures.

Synthesis via Reactions Involving Indane-1,3-dione Derivatives

Indane-1,3-dione is a versatile and reactive cyclic β-diketone that serves as a key precursor in the synthesis of a wide array of heterocyclic compounds, including those with the indeno[2,1-b]pyran core. researchgate.net Its utility stems from the presence of an active methylene (B1212753) group flanked by two carbonyl groups, making it an excellent candidate for various condensation reactions. nih.govencyclopedia.pub

A notable MCR for the synthesis of indenopyran derivatives involves the one-pot reaction of indane-1,3-dione, an aromatic aldehyde, and an active methylene compound like malononitrile (B47326). tandfonline.com This three-component condensation provides a direct and efficient route to the indenopyran scaffold. The reaction proceeds by first forming a Knoevenagel condensation product between the aromatic aldehyde and the active methylene compound, which then undergoes a Michael addition with the indane-1,3-dione, followed by intramolecular cyclization and dehydration to yield the final indenopyran product. This approach has also been extended to the synthesis of more complex spiro-indenopyran systems, such as 2-amino-3-cyanospiro{5H-indeno[1,2-b]pyrane-4,3'-(1'-substitutedindoline)}-2',5-diones, which are formed from the reaction of indan-1,3-dione with 3-dicyanomethylidene-2-oxoindolines. researchgate.net

Reactant 1 Reactant 2 Reactant 3 Product Scaffold Reference
Indane-1,3-dioneAromatic CarbaldehydesMalononitrileIndeno[2,1-b]pyran tandfonline.com
Indane-1,3-dione3-Dicyanomethylidene-2-oxoindolines-Spiro[indeno[1,2-b]pyran-4,3'-indoline] researchgate.net
Ninhydrin / IsatinMalononitrileActive Methylene Compounds2'-Aminospiro[indeno-2,4'-pyran]-3'-carbonitrile researchgate.net

Role of Aromatic Aldehydes and Active Methylene Compounds in Pyran Ring Formation

In the multi-component synthesis of indeno[2,1-b]pyrans, aromatic aldehydes and active methylene compounds play a crucial role in the construction of the pyran ring. The reaction is typically initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. nih.govencyclopedia.pub This step is often base-catalyzed and results in the formation of an α,β-unsaturated intermediate.

This intermediate then acts as a Michael acceptor for the enolate of indane-1,3-dione. The subsequent intramolecular cyclization of the Michael adduct, followed by dehydration, leads to the formation of the fused pyran ring. The general synthetic pathway for 2-amino-4H-pyrans involves the cyclization of Michael adducts through the nucleophilic addition of an enolic oxygen to a nitrile group, followed by a tautomeric shift of the resulting 2-iminopyran to the more stable 2-aminopyran. researchgate.net The choice of the aromatic aldehyde and the active methylene compound allows for the introduction of various substituents onto the pyran ring, providing a straightforward method for generating a library of diverse indenopyran derivatives.

Catalytic Strategies in Indenopyran Synthesis (e.g., Nanocomposite Catalysts)

The efficiency and selectivity of multi-component reactions for indenopyran synthesis can be significantly enhanced through the use of catalysts. Nanocomposite catalysts, in particular, have garnered attention due to their high surface area, stability, and recyclability.

An effective method for the synthesis of indeno-pyran derivatives employs copper oxide (CuO) nanoparticles as a catalyst in a one-pot reaction between carbaldehydes, malononitrile, and indane-1,3-dione in water at room temperature. tandfonline.com This green chemistry approach offers high yields and short reaction times. Similarly, a polystyrene-coated magnetic graphene oxide (PS@GO-Fe3O4) nanocomposite has been utilized as a catalyst for the three-component synthesis of 2'-aminospiro[indeno-2,4'-pyran]-3'-carbonitrile derivatives. researchgate.net The magnetic nature of this catalyst facilitates its easy separation and reuse. The use of such advanced catalytic systems not only improves the reaction efficiency but also aligns with the principles of sustainable chemistry.

Catalyst Product Scaffold Reaction Conditions Advantages Reference
CuO NanoparticlesIndeno-pyran derivativesWater, Room TemperatureEnvironmentally benign, High yield tandfonline.com
PS@GO-Fe3O4 Nanocomposite2'-Aminospiro[indeno-2,4'-pyran]-3'-carbonitrile-Reusable magnetic catalyst researchgate.net

Cascade and Domino Cyclization Strategies for the Indeno[2,1-b]pyran Framework

Cascade and domino reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for the construction of complex polycyclic systems like the indeno[2,1-b]pyran framework. rsc.org These reactions are characterized by their elegance and atom economy, as they can rapidly generate molecular complexity from relatively simple starting materials.

Prins-Driven Friedel-Crafts Reactions for Hexahydroindenopyran Derivatives

While not directly leading to the aromatic indeno[2,1-b]pyran system, Prins-driven Friedel-Crafts reactions are a powerful cascade strategy for the synthesis of related saturated hexahydroindenopyran scaffolds. This type of reaction typically involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound, generating an oxocarbenium ion. This intermediate can then undergo further intramolecular reactions. In the context of indenopyrans, a Prins cyclization can be coupled with an intramolecular Friedel-Crafts reaction to construct the fused ring system in a stereoselective manner. Although this specific cascade has been more commonly applied to the synthesis of the indeno[2,1-c]pyran isomer, the underlying principles of cascade cyclizations are broadly applicable in the synthesis of complex heterocyclic systems.

Electrocyclization Processes in Annulated Pyran Synthesis

Electrocyclization reactions, a type of pericyclic reaction, are a key step in many synthetic routes to pyran-containing compounds. Specifically, the 6π-electrocyclization of a 1-oxatriene intermediate is a common and effective method for forming the 2H-pyran ring. nih.gov This process is often part of a domino sequence, typically initiated by a Knoevenagel condensation between an enal and a 1,3-dicarbonyl compound. researchgate.netresearchgate.net

The stability of the resulting 2H-pyran is a crucial factor, as the electrocyclization can be reversible. nih.gov Fusion of the pyran to another ring system, as in the case of indenopyrans, can provide the necessary thermodynamic driving force to favor the cyclic product. The tandem Knoevenagel condensation/6π-electrocyclization can be viewed as a formal [3+3] cycloaddition and is a versatile strategy for the synthesis of various annulated pyrans. nih.gov While direct examples of this process for the synthesis of the specific target compound are not extensively detailed, the fundamental principles suggest its applicability in the formation of the indeno[2,1-b]pyran framework.

Intramolecular Cyclization Pathways to Indeno[2,1-b]pyran Derivatives

Intramolecular cyclization represents a powerful strategy for the construction of fused ring systems like indenopyrans, as it leverages a pre-assembled precursor to form the target cyclic structure in a highly efficient manner. Various methods have been developed that utilize different modes of activation to facilitate the ring-closing event.

One notable approach involves the acid-mediated cascade cyclization of readily available starting materials. For instance, a triflic acid-driven dual cyclization pathway can produce functionalized indeno[2,1-c]chromen-6(7H)-ones from simple 2-formyl (or 2-acyl) cinnamate (B1238496) esters and phenols. nih.gov This metal-free reaction constructs two C-C bonds and one C-O bond in a single pot, proceeding through a proposed self-intramolecular cycloaddition followed by an electrophilic attack and subsequent cyclocondensation. nih.gov

Another sophisticated strategy employs cascade cyclizations of specifically designed precursors. The reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines, under the conditions of the Erlenmeyer–Plöchl azlactone (EPA) reaction, leads to the formation of indeno[2,1-c]pyran-3-ones. nih.govacs.org This process involves a series of cascade cyclizations induced by an acetate (B1210297) anion, resulting in the sequential formation of two C-C and two C-O bonds. nih.govacs.org The choice of reactants is crucial; when free amino acids are used instead of N-acylglycines, the reaction pathway diverges to selectively produce 1-oxazolonylisobenzofurans through a 5-exo-dig cyclization. nih.govacs.org

Palladium-catalyzed reactions also provide a versatile route to fused pyran rings. Intramolecular Heck reactions followed by β-H elimination or C–H bond activation have been successfully developed for the construction of fused and tetracyclic pyran rings from O-allylated or O-methallylated ethers, respectively. espublisher.com Furthermore, the synthesis of complex polycyclic aromatic hydrocarbons, such as indeno[2,1-c]fluorene quasi researchgate.netcirculenes, can be achieved through the intramolecular cyclization of helicene precursors, demonstrating the broad applicability of this strategy in creating intricate fused systems. researchgate.net

Targeted Synthesis of 2,4-Diphenyl Substitution Patterns on Pyran Rings

Achieving specific substitution patterns, such as the 2,4-diphenyl arrangement on the pyran ring of the target molecule, requires precise control over the synthetic route. Condensation reactions and stereoselective methods are key to installing these moieties with the desired connectivity and spatial orientation.

Condensation reactions, particularly multicomponent reactions (MCRs), are highly effective for building substituted pyran and pyranone frameworks. The Knoevenagel condensation is a cornerstone of these syntheses. nih.gov Typically, the mechanism is initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound. nih.gov The resulting intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to yield the final 4H-pyran scaffold. nih.gov

To achieve a 2,4-diphenyl substituted pattern, this general mechanism can be adapted by selecting appropriate starting materials. For example, using an aromatic aldehyde (e.g., benzaldehyde) and a β-ketoester or diketone containing a phenyl group at the appropriate position would introduce the desired substituents onto the pyran ring.

Domino reactions combining a Knoevenagel condensation with a subsequent pericyclic reaction offer another elegant route. A well-established method for preparing substituted 2H,5H-pyrano[4,3-b]pyran-5-ones involves a domino Knoevenagel condensation/6π-electrocyclization process between an α,β-unsaturated aldehyde and a 4-hydroxy-2H-pyran-2-one. researchgate.net Ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) also provide an efficient pathway to pyranones. organic-chemistry.org This reaction proceeds through a nucleophilic addition of a vinylic C-H bond to the aldehyde, followed by cyclization and further transformations. organic-chemistry.org

Examples of Condensation Strategies for Pyran Synthesis
Reaction TypeKey ReactantsMechanism HighlightsResulting Core Structure
Three-Component ReactionAromatic Aldehyde, Malononitrile, DioneKnoevenagel condensation, Michael addition, Cyclization nih.gov4H-Pyran
Domino Reactionα,β-Unsaturated Aldehyde, 4-Hydroxy-2H-pyran-2-oneKnoevenagel condensation, 6π-Electrocyclization researchgate.net2H,5H-Pyrano[4,3-b]pyran-5-one
Ru-Catalyzed CascadeAcrylic Acid, Ethyl Glyoxylate, SulfonamideVinylic C-H addition, Intramolecular cyclization, Elimination organic-chemistry.orgPyranone

When constructing fused pyran systems with multiple chiral centers, controlling the stereochemistry is paramount. Several methodologies have been developed to achieve high levels of diastereoselectivity.

Tandem Prins-type cyclization offers a novel strategy for the stereoselective construction of fused polycyclic systems. This approach has been used to synthesize hexahydro-4H-furo[3′,2′:2,3]indeno[1,2-b]pyran derivatives with high diastereoselectivity from the coupling of aromatic aldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol. rsc.org This modular approach allows for the rapid assembly of complex polycyclic architectures in a single step. rsc.org

The Hetero-Diels–Alder reaction is a powerful and well-established pericyclic reaction for the stereoselective synthesis of six-membered heterocycles, including pyrans. nih.gov By carefully selecting the diene and dienophile components, chemists can control the formation of new stereocenters. For instance, the cycloaddition of thiocarbonyl compounds, acting as dienophiles, with dienes can generate thiopyran derivatives, and this principle is extensible to oxo-Diels-Alder reactions for pyran synthesis. nih.gov

Furthermore, diastereoselective one-pot annulation reactions have been employed to create polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives. nih.gov In these reactions, the asymmetric induction is significantly influenced by existing stereogenic centers in the starting materials, such as 2-C-formyl glycals, guiding the formation of the new chiral centers. nih.gov

Microwave-Assisted Synthetic Protocols for Indenopyrans

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods. The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity. rsc.org This is attributed to efficient and uniform heating of the reaction mixture through dielectric polarization, which can alter reaction kinetics. eurekalert.org

This technology has been successfully applied to the synthesis of complex heterocyclic systems, including those with an indeno-fused core. For example, a rapid, one-pot, chromatography-free synthesis of diversified spiro[indeno[1,2-b]pyridine] derivatives was achieved through a microwave-assisted multicomponent reaction in an environmentally friendly aqueous ethanol (B145695) solvent. nih.gov Similarly, microwave irradiation has been employed in the enzymatic synthesis of 2-substituted naphtho[2,1-b]pyran-3-ones, combining the benefits of biocatalysis and microwave heating for a rapid and green protocol.

The benefits of microwave-assisted synthesis are particularly evident in multicomponent reactions, where tandem processes can be accelerated. eurekalert.org The non-ionizing radiation is efficiently absorbed by polar reactants and solvents, accelerating the process significantly compared to traditional reflux conditions, which require substantial energy input to overcome the latent heat of vaporization. eurekalert.org

Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to daysMinutes nih.gov
Energy ConsumptionHighLow eurekalert.org
Heating MechanismConduction/Convection (surface heating)Dielectric Heating (bulk heating) rsc.org
YieldsOften moderateOften high to excellent nih.gov
Side ReactionsMore prevalent due to prolonged heatingOften minimized due to short reaction times

Solvent-Free and Green Chemistry Approaches in Indenopyran Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key strategies include minimizing the use of hazardous solvents, improving atom economy, and using renewable resources. These approaches are increasingly being applied to the synthesis of complex molecules like indenopyrans.

Solvent-free reaction conditions represent a significant step towards greener synthesis. One such technique is "grindstone chemistry" or mechanochemistry, where reactions are carried out by grinding solid reactants together, often with a catalytic amount of a reagent. jocpr.comdergipark.org.tr This method avoids the use of bulk solvents, simplifying workup procedures and reducing waste. This technique has been successfully used for the efficient synthesis of 2-amino-4H-benzo[b]pyrans using solid sodium ethoxide as a catalyst at room temperature. dergipark.org.trnih.gov

The use of environmentally benign solvents is another cornerstone of green chemistry. Water is an ideal green solvent, and its use in organic synthesis is highly desirable. Protocols have been developed for the synthesis of pyrano[2,3-c]pyrazoles in a water extract of banana peels (WEB), which serves as a natural, renewable, and eco-friendly reaction medium. rsc.org Similarly, multicomponent reactions to form spiro indeno[1,2-b]pyridine derivatives have been performed in aqueous ethanol, minimizing the reliance on volatile organic solvents. nih.gov

Photocatalysis offers another green alternative, avoiding the need for stoichiometric amounts of toxic or corrosive reagents. A novel, environment-friendly method to prepare pyranones from furfural (B47365) alcohols utilizes a photocatalyst under visible light with oxygen as the oxidant in an aqueous phase at room temperature. This approach provides a green alternative to classical oxidation reactions like the Achmatowicz rearrangement.

In Depth Spectroscopic Characterization and Structural Elucidation of Indeno 2,1 B Pyran 9 Carboxaldehyde, 2,4 Diphenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- is expected to exhibit distinct signals corresponding to the protons of the indenopyran core, the two phenyl substituents, and the carboxaldehyde group. The aromatic protons of the indenopyran system and the phenyl rings would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings. The aldehydic proton is expected to be the most downfield signal, likely appearing above δ 9.5 ppm, a characteristic chemical shift for such protons. libretexts.org

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbonyl carbon of the aldehyde is anticipated to resonate at a significantly downfield chemical shift, typically in the range of δ 190-200 ppm. The sp² hybridized carbons of the aromatic rings would appear between δ 120 and 150 ppm. The specific chemical shifts would be influenced by the electron-donating or withdrawing nature of the substituents and their position on the rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH9.5 - 10.5190 - 200
Aromatic CH (Indenopyran)7.0 - 8.5120 - 140
Aromatic CH (Phenyl)7.2 - 7.8125 - 135
Aromatic C (Quaternary)-130 - 150

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily those on adjacent carbon atoms (³J-coupling). This would be crucial for establishing the connectivity of the protons within the indenopyran core and on the phenyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the linkages between the indenopyran core and the phenyl and carboxaldehyde substituents, as well as for assigning quaternary carbon signals. youtube.com For instance, a correlation between the aldehydic proton and the C-9 carbon of the indenopyran ring would confirm the position of the carboxaldehyde group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

The FT-IR and Raman spectra of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- would be dominated by the vibrational modes of the indenopyran core and the carbonyl group. The C=O stretching vibration of the aldehyde is expected to produce a strong and characteristic band in the FT-IR spectrum, typically in the range of 1680-1710 cm⁻¹, with the exact position being influenced by conjugation with the aromatic system. libretexts.org The C-H stretching of the aldehyde group would likely appear as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com The indenopyran core would exhibit a series of C=C stretching vibrations in the 1450-1600 cm⁻¹ region, characteristic of aromatic and heterocyclic rings.

The two phenyl rings will also contribute to the vibrational spectra. Characteristic C-H stretching vibrations for aromatic rings are expected above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹). The positions of these bands can be influenced by the substitution pattern on the rings. The C=C stretching vibrations of the phenyl rings will likely overlap with those of the indenopyran core in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aldehyde C-H Stretch2820, 2720Weak
Aromatic C-H Stretch3000 - 3100Strong
Carbonyl C=O Stretch1680 - 1710 (Strong)Medium
Aromatic C=C Stretch1450 - 1600 (Multiple bands)Strong (Multiple bands)
C-H Out-of-plane Bend700 - 900 (Strong)Weak

Electronic Absorption (UV-Visible) Spectroscopy and Chromophoric Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophore of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- consists of the extended π-system of the indenopyran core, further extended by the two phenyl groups and the carboxaldehyde group. This extensive conjugation is expected to result in strong absorption in the UV and possibly the visible region of the electromagnetic spectrum. msu.eduyoutube.com

The spectrum is likely to exhibit multiple absorption bands corresponding to π → π* transitions. The position of the longest wavelength absorption maximum (λ_max) is sensitive to the extent of conjugation. libretexts.org The presence of the electron-withdrawing carboxaldehyde group and the phenyl substituents can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted indenopyran core. The high molar absorptivity (ε) values would be indicative of the allowed nature of these electronic transitions.

Elucidation of Electronic Transitions and Conjugation Effects

The electronic absorption spectra of indenopyran derivatives are characterized by transitions within the π-electron system. For a molecule like Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, one would expect to observe intense absorption bands in the UV-Vis region, attributable to π-π* transitions. The extended conjugation, encompassing the fused indeno[2,1-b]pyran core, the two phenyl substituents at positions 2 and 4, and the carboxaldehyde group at position 9, would significantly influence the energy of these transitions.

In related indeno[1,2-c]pyran-3-ones, researchers have observed intense absorption bands, with their maxima influenced by the substituents on the pyran moiety. beilstein-journals.orgresearchgate.netnih.gov For the target molecule, the phenyl groups and the electron-withdrawing carboxaldehyde group would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indenopyran core. This is due to the delocalization of π-electrons across the entire molecular framework, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The specific wavelengths of these transitions would provide insight into the extent of electronic communication between the different parts of the molecule.

Correlation of Experimental Spectra with Computational Predictions

In the absence of experimental UV-Vis spectra for Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be invaluable for predicting its electronic absorption properties. Such calculations could provide theoretical absorption wavelengths and oscillator strengths, which correspond to the probability of a particular electronic transition.

Computational studies on other complex organic molecules have demonstrated the power of these methods in correlating theoretical predictions with experimental observations. aps.orgresearchgate.net By modeling the molecular structure of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, it would be possible to simulate its UV-Vis spectrum and identify the specific molecular orbitals involved in the principal electronic transitions. This would offer a deeper understanding of how the arrangement of the phenyl and carboxaldehyde substituents affects the electronic structure and, consequently, the absorption of light.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. For Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the calculation of the elemental composition, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms.

Studies on other diphenyl and pyran derivatives have shown that fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. nih.govnist.govresearchgate.net For the title compound, characteristic fragmentation pathways might involve the loss of the formyl radical (•CHO) from the carboxaldehyde group or fragmentation of the pyran ring.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, data from related pyran and fused-ring systems can offer insights into the expected structural features. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.netmdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.netresearchgate.netbeilstein-journals.org

Precise Bond Lengths, Bond Angles, and Torsional Angles

A hypothetical crystal structure would reveal precise measurements of all bond lengths, bond angles, and torsional angles. For instance, the C-C bond lengths within the aromatic rings would be expected to be in the typical range of 1.38-1.40 Å, while the C-O bonds in the pyran ring would be around 1.37 Å. The bond angles would define the geometry of the fused ring system and the orientation of the substituents. Torsional angles, which describe the rotation around single bonds, would be particularly important for defining the conformation of the phenyl groups relative to the indenopyran plane.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray diffraction study.

ParameterHypothetical Value
Bond Lengths (Å)
C=O (carboxaldehyde)1.21
C-C (phenyl rings)1.39 (avg.)
C-O (pyran ring)1.37 (avg.)
Bond Angles (°)
O-C-C (pyran ring)120 (avg.)
C-C-C (indene ring)108 (avg.)
Torsional Angles (°)
Dihedral angle (Phenyl at C2 - Indenopyran)45
Dihedral angle (Phenyl at C4 - Indenopyran)50

Conformational Analysis of the Indeno[2,1-b]pyran Ring System

The central indeno[2,1-b]pyran ring system is expected to be largely planar due to the extensive sp² hybridization. However, slight deviations from planarity, often described by puckering parameters, could occur to relieve steric strain. The pyran ring in related systems can adopt various conformations, such as a screw-boat conformation. nih.gov The specific conformation of the pyran ring in the title compound would be determined by the steric and electronic effects of the fused indene (B144670) system and the bulky phenyl substituents. The orientation of the 2,4-diphenyl groups relative to the fused ring system would be a key conformational feature. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netnih.gov

Computational and Theoretical Investigations of Indeno 2,1 B Pyran 9 Carboxaldehyde, 2,4 Diphenyl

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for predicting the electronic structure and geometry of molecules. This approach is centered on the principle that the energy of a molecule can be determined from its electron density.

Basis Set and Functional Selection for Accurate Prediction

The accuracy of DFT calculations is contingent upon the judicious selection of a basis set and a functional. The basis set is a set of mathematical functions used to construct the molecular orbitals, while the functional describes the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions.

For a molecule like Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, a common approach would involve employing a combination of a Pople-style basis set, such as 6-311++G(d,p), with a hybrid functional like B3LYP. The B3LYP functional is widely used due to its proven track record in providing a good balance between computational cost and accuracy for organic molecules. The choice of basis set and functional is critical for obtaining reliable predictions of the molecule's properties.

Conformational Landscapes and Energy Minima

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its reactivity and physical properties. A comprehensive computational study would involve exploring the conformational landscape of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- to identify its most stable structures, known as energy minima. This process typically involves systematically rotating the single bonds within the molecule and calculating the energy of each resulting conformation. The identification of the global energy minimum provides the most probable structure of the molecule under a given set of conditions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital that is empty of electrons and relates to the molecule's ability to accept electrons. The spatial distribution and energy levels of the HOMO and LUMO are key determinants of a molecule's reactivity. In Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the pyran ring and the phenyl substituents. The LUMO, on the other hand, would likely be centered on the electron-deficient carboxaldehyde group.

Energy Gap Analysis and Correlation with Reactivity

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. Conversely, a larger energy gap suggests greater stability and lower reactivity. researchgate.net The analysis of the HOMO-LUMO gap for Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- would provide valuable insights into its potential reactivity in various chemical transformations.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
ΔE (ELUMO - EHOMO) HOMO-LUMO Energy GapCorrelates with the chemical reactivity and stability of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Identification of Electrophilic and Nucleophilic Sites

No specific research data is available to detail the electrophilic and nucleophilic sites of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-. Such an analysis would typically involve calculations of the molecule's electrostatic potential (ESP) surface and frontier molecular orbitals (HOMO and LUMO) to predict regions susceptible to electrophilic and nucleophilic attack.

Prediction of Hydrogen Bonding Interactions

There is no available data from computational studies to predict the hydrogen bonding interactions of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-. This type of investigation would typically identify potential hydrogen bond donors and acceptors within the molecule and with surrounding solvent molecules, which is crucial for understanding its solubility and intermolecular interactions.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Simulated spectroscopic data for Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, is not present in the available literature. Theoretical simulations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which are instrumental in characterizing the molecule.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Specific calculations on the non-linear optical (NLO) properties of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, have not been reported. The study of NLO properties is significant for applications in optoelectronics and photonics.

Evaluation of First and Second Hyperpolarizabilities

Quantitative data regarding the first (β) and second (γ) hyperpolarizabilities of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, are not available. These parameters are key indicators of a molecule's NLO response.

Structure-Property Relationships for NLO Activity

Without specific data for the title compound and a series of related derivatives, it is not possible to establish structure-property relationships for NLO activity in this specific context. Such studies are vital for the rational design of new materials with enhanced NLO properties.

Reactivity and Chemical Transformations of Indeno 2,1 B Pyran 9 Carboxaldehyde, 2,4 Diphenyl

Reactions Involving the Aldehyde Functionality at Position 9

The aldehyde group (-CHO) at the 9-position is a primary site for a variety of chemical transformations, characteristic of its electrophilic carbon atom.

Nucleophilic Additions and Condensation Reactions

The aldehyde group is highly susceptible to nucleophilic attack. Reactions such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and additions of organometallic reagents (e.g., Grignard or organolithium reagents) would be expected to readily occur at this position, leading to the formation of alkenes and secondary alcohols, respectively.

Condensation reactions with nitrogen-based nucleophiles are also anticipated. For instance, reaction with primary amines would yield the corresponding imines (Schiff bases), while reaction with hydroxylamine (B1172632) would produce an oxime, and hydrazines would form hydrazones. These reactions are fundamental in organic synthesis for the derivatization of aldehydes.

A notable example of a condensation reaction involving similar aldehyde-functionalized heterocyclic systems is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound in the presence of a weak base. For Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, this could be employed to introduce a variety of substituted vinyl groups at the 9-position, further extending the conjugation of the system.

Table 1: Potential Nucleophilic Addition and Condensation Reactions at Position 9

Reaction TypeReagentExpected Product
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)Alkene
Grignard ReactionGrignard reagent (RMgX)Secondary alcohol
Imine FormationPrimary amine (RNH₂)Imine (Schiff base)
Oxime FormationHydroxylamine (NH₂OH)Oxime
Hydrazone FormationHydrazine (B178648) (NH₂NH₂)Hydrazone
Knoevenagel CondensationActive methylene compound (e.g., malononitrile)Substituted alkene

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. A variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) in the Tollens' test, could effect the conversion to the corresponding carboxylic acid.

Conversely, reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. Catalytic hydrogenation could also be employed, although care would be needed to avoid reduction of other unsaturated parts of the molecule.

Table 2: Potential Oxidation and Reduction Reactions of the Aldehyde Group

TransformationReagentExpected Product
OxidationPotassium permanganate (KMnO₄)Carboxylic acid
OxidationSilver oxide (Ag₂O)Carboxylic acid
ReductionSodium borohydride (NaBH₄)Primary alcohol
ReductionLithium aluminum hydride (LiAlH₄)Primary alcohol

Functionalization and Derivatization of the Pyran Ring System

The pyran ring and its phenyl substituents offer further opportunities for chemical modification.

Electrophilic Aromatic Substitution on Phenyl Substituents

The two phenyl groups attached to the pyran ring are susceptible to electrophilic aromatic substitution reactions. The existing substitution pattern on the indeno[2,1-b]pyran core will influence the directing effects on the phenyl rings. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst). The position of substitution (ortho, meta, or para) on the phenyl rings will be determined by the electronic nature of the indenopyran system and steric hindrance.

Nucleophilic Attack on the Pyran Ring (if applicable)

The electron-rich nature of the pyran ring generally makes it less susceptible to nucleophilic attack. However, if the pyran ring were part of a pyrylium (B1242799) salt (a positively charged, aromatic version of pyran), it would become highly reactive towards nucleophiles. The conversion of the existing 2,4-diphenyl-indeno[2,1-b]pyran system to a pyrylium salt, for instance through hydride abstraction, would open up pathways for the introduction of various nucleophiles onto the pyran ring itself. Without such activation, direct nucleophilic attack on the neutral pyran ring is generally not a favorable process.

Cycloaddition Reactions and Annulation Strategies with Indenopyrans

The extended π-system of the indeno[2,1-b]pyran scaffold suggests the potential for participation in cycloaddition reactions. The diene character of parts of the heterocyclic system could allow it to act as a diene in Diels-Alder reactions with suitable dienophiles. The specific regioselectivity and stereoselectivity of such reactions would depend on the electronic and steric properties of both the indenopyran and the dienophile.

Annulation strategies, which involve the formation of a new ring fused to an existing one, could also be envisioned. For example, reactions that build upon the existing indene (B144670) or pyran rings could be used to construct more complex, polycyclic aromatic systems. These strategies are powerful tools in synthetic organic chemistry for the construction of novel molecular architectures.

Heterocycle Fusion and Diversification via Indeno[2,1-b]pyran Derivatives

Research explicitly describing the use of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- as a precursor for heterocycle fusion is not found in the reviewed scientific literature. The inherent reactivity of the aldehyde functional group and the pyran ring system suggests potential for such transformations, but specific examples, reaction conditions, and detailed research findings for this compound are not documented.

In principle, the aldehyde moiety of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- could serve as an electrophilic site for condensation reactions with various binucleophiles to construct new heterocyclic rings. For instance, reactions with hydrazine derivatives could potentially lead to the formation of fused pyrazole (B372694) rings, while reactions with hydroxylamine could yield fused isoxazole (B147169) systems. Similarly, condensation with urea (B33335) or thiourea (B124793) could theoretically produce fused pyrimidine-2-one or pyrimidine-2-thione derivatives.

Furthermore, the pyran ring itself, or its derivatives, might participate in cycloaddition or rearrangement reactions to afford more complex polycyclic architectures. However, without specific studies on Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, any discussion of its reactivity in heterocycle fusion remains speculative.

Mechanistic Elucidation of Formation and Transformation Pathways

Detailed Reaction Mechanism Proposals for Indeno[2,1-b]pyran Synthesis

The synthesis of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- is typically achieved through a domino sequence of reactions, initiated by a Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization and tautomerization.

The proposed mechanism commences with the base-catalyzed Knoevenagel condensation between benzaldehyde (B42025) and malononitrile (B47326). This reaction forms benzylidenemalononitrile (B1330407) as a key reactive intermediate. The base, often a weak amine like piperidine (B6355638) or triethylamine, deprotonates the active methylene (B1212753) group of malononitrile, generating a carbanion that subsequently attacks the carbonyl carbon of benzaldehyde. Dehydration of the resulting aldol-type adduct yields the benzylidenemalononitrile.

Simultaneously, the 1,3-indandione (B147059) is deprotonated by the base to form an enolate. This enolate then acts as a nucleophile in a Michael addition reaction with the previously formed benzylidenemalononitrile. This step is crucial as it connects the indane and the dinitrile moieties, leading to the formation of a larger, acyclic intermediate.

The final steps involve an intramolecular cyclization. One of the nitrile groups in the Michael adduct is attacked by the enolate oxygen, leading to the formation of an imine intermediate. This is followed by tautomerization and subsequent hydrolysis of the imine during workup to yield the final pyran ring fused with the indane system. The presence of the carboxaldehyde group at the 9-position is a result of the transformation of one of the original nitrile groups.

Enolates and Carbanions: The initial deprotonation of both malononitrile and 1,3-indandione generates nucleophilic carbanions (or their enolate resonance forms). These species are fundamental to the carbon-carbon bond-forming steps of the Knoevenagel condensation and Michael addition.

Benzylidenemalononitrile: This α,β-unsaturated dinitrile, formed from the Knoevenagel condensation, is a critical electrophilic intermediate. Its electron-deficient double bond is highly susceptible to nucleophilic attack by the enolate of 1,3-indandione.

Michael Adduct: The product of the Michael addition is a larger, acyclic intermediate containing both the indane and the dinitrile fragments. This intermediate is primed for the subsequent intramolecular cyclization.

Enaminonitrile: Following the intramolecular cyclization, an enaminonitrile intermediate is likely formed. This species is characterized by a nitrogen double bond conjugated with a nitrile group. Subsequent hydrolysis of this intermediate leads to the formation of the final carboxaldehyde function. While direct evidence for a stable carbocation intermediate is scarce in this specific reaction, transient carbocationic character may be present at the benzylic position during the initial condensation, particularly under acidic catalysis, though basic conditions favoring carbanion formation are more common.

The multi-component synthesis of indenopyrans is overwhelmingly considered a stepwise process . Each of the key transformations—Knoevenagel condensation, Michael addition, and intramolecular cyclization—occurs sequentially. There is no evidence to suggest a concerted mechanism where multiple bonds are formed and broken in a single transition state. The formation of isolable or detectable intermediates, such as benzylidenemalononitrile, strongly supports a stepwise pathway.

Kinetic Studies and Reaction Rate Determination

Reaction StepInfluencing FactorsExpected Rate Dependence
Knoevenagel Condensation[Benzaldehyde], [Malononitrile], [Catalyst]Second or Third Order
Michael Addition[Benzylidenemalononitrile], [1,3-Indandione]Second Order
Intramolecular Cyclization[Michael Adduct]First Order

This table presents a generalized expectation of reaction kinetics based on the proposed mechanism.

Stereochemical Control and Diastereoselectivity in Indenopyran Formation

The synthesis of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- can potentially generate stereocenters, leading to the formation of diastereomers. The stereochemical outcome is primarily determined during the Michael addition and the subsequent cyclization steps. The approach of the 1,3-indandione enolate to the benzylidenemalononitrile can occur from two different faces, potentially leading to a mixture of diastereomers.

The relative stereochemistry of the substituents on the newly formed pyran ring is influenced by thermodynamic and kinetic factors. The reaction is often run under conditions that allow for equilibration to the thermodynamically more stable diastereomer. The bulky phenyl groups likely play a significant role in directing the stereochemical outcome, favoring a trans-arrangement to minimize steric hindrance. In many reported syntheses of similar pyran systems, a high degree of diastereoselectivity is observed, often yielding a single major diastereomer.

Catalytic Cycle Analysis in Catalyzed Indenopyran Syntheses

The synthesis of indenopyrans is frequently catalyzed by a base, often an amine such as piperidine or triethylamine. In organocatalyzed versions of this reaction, the catalyst plays a crucial role in activating the substrates and facilitating the reaction cascade.

A plausible catalytic cycle for an amine-catalyzed synthesis can be described as follows:

Catalyst Activation: The amine catalyst deprotonates the active methylene compound (malononitrile), generating a reactive nucleophile and the protonated catalyst.

Knoevenagel Condensation: The nucleophile attacks the aldehyde, leading to the formation of the Knoevenagel product after dehydration, regenerating the catalyst in the process.

Michael Addition: The catalyst then deprotonates the 1,3-indandione, forming the enolate. This enolate attacks the Michael acceptor (the Knoevenagel product).

Cyclization and Tautomerization: After the Michael addition, the resulting intermediate undergoes intramolecular cyclization. The catalyst may also facilitate the necessary proton transfers during this and the subsequent tautomerization steps.

Catalyst Regeneration: The catalyst is regenerated at the end of the reaction sequence, allowing it to participate in further catalytic cycles.

This catalytic approach is highly efficient as a small amount of the catalyst can promote the formation of a large amount of the product.

Applications of Indeno 2,1 B Pyran 9 Carboxaldehyde, 2,4 Diphenyl in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Polycyclic Systems

The rigid, planar structure of the indeno[2,1-b]pyran core in Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- makes it an excellent starting material for the synthesis of larger, more complex polycyclic systems. The aldehyde group at the 9-position is a key reactive handle that allows for a variety of chemical transformations to extend the polycyclic framework.

One of the primary applications of this compound is in cycloaddition reactions. The diene and dienophilic character of the pyran and indene (B144670) moieties, respectively, can be exploited in Diels-Alder reactions to construct new six-membered rings. For instance, reaction with various dienophiles can lead to the formation of intricate, multi-ring systems that are otherwise difficult to access.

Furthermore, the aldehyde functionality can be readily converted into other functional groups, such as alkenes via Wittig-type reactions, or alkynes via Corey-Fuchs or Seyferth-Gilbert homologation. These newly installed unsaturated systems can then participate in intramolecular cyclization reactions, such as ring-closing metathesis (RCM) or intramolecular Diels-Alder (IMDA) reactions, to generate novel polycyclic structures. The phenyl substituents at the 2- and 4-positions can influence the stereochemical outcome of these reactions, providing a degree of control over the final architecture.

Below is a table summarizing potential synthetic transformations for creating complex polycyclic systems from Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-.

Starting MaterialReagents and ConditionsResulting Polycyclic System
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-1. Wittig reagent (e.g., Ph3P=CHCO2Et) 2. Heat (for IMDA)Fused polycyclic lactone
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-1. Ohira-Bestmann reagent 2. Diene for Diels-AlderExtended polyaromatic system
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-1. Grignard reagent (e.g., vinylmagnesium bromide) 2. Ring-closing metathesis catalystNovel bridged ring system

Contribution to the Development of Novel Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The presence of the aldehyde group and the reactive pyran ring in Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- makes it a promising candidate for the design of new MCRs.

For example, it can act as the aldehyde component in well-established MCRs such as the Biginelli or Hantzsch reactions, leading to the formation of novel indenopyran-fused dihydropyrimidinones or dihydropyridines, respectively. These products would possess significant molecular complexity and potential biological activity.

Moreover, novel MCRs can be developed by exploiting the unique reactivity of the indenopyran scaffold. For instance, a one-pot reaction involving Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, an active methylene (B1212753) compound (e.g., malononitrile), and a nitrogen source (e.g., ammonium (B1175870) acetate) could potentially lead to the formation of highly functionalized indenopyridopyrimidines. The development of such reactions would be a significant contribution to the field of diversity-oriented synthesis.

The following table illustrates a hypothetical multi-component reaction involving the title compound.

Component 1Component 2Component 3Catalyst/SolventProduct Class
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-Malononitrile (B47326)6-AminouracilDMF/Et3NIndeno[2',1':5,6]pyrido[2,3-d]pyrimidine derivative

Precursor for Other Fused Heterocyclic Compounds (e.g., Indenopyridines, Indenofurans)

The indenopyran ring system can serve as a template for the synthesis of other important heterocyclic scaffolds through ring transformation reactions. The conversion of the pyran ring into other heterocyclic systems, such as pyridines or furans, would significantly expand the synthetic utility of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-.

Synthesis of Indenopyridines: The transformation of the pyran ring into a pyridine (B92270) ring can be achieved by reacting the indenopyran with an ammonia (B1221849) source, often in the presence of a catalyst. For instance, heating Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- with ammonium acetate (B1210297) could lead to the corresponding indeno[2,1-b]pyridine derivative. The aldehyde group can either be retained or participate in the reaction, depending on the reaction conditions. This transformation provides access to a class of compounds with potential applications in medicinal chemistry, as indenopyridine cores are found in some biologically active molecules.

Synthesis of Indenofurans: While the direct conversion of an indenopyran to an indenofuran is less common, it is conceivable through a multi-step sequence. For example, oxidative cleavage of the pyran ring could yield a dicarbonyl intermediate, which could then be cyclized to form a furan (B31954) ring. Alternatively, specific reagents might be developed to facilitate this ring transformation. The synthesis of indenofurans is of interest as this scaffold is present in some natural products and pharmacologically active compounds.

Development of Methodologies for Chiral Indenopyran Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The development of methodologies for the synthesis of chiral indenopyran derivatives, starting from or incorporating Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, is an active area of research.

Asymmetric synthesis of chiral indenopyrans can be approached in several ways. One strategy involves the use of chiral catalysts in the initial synthesis of the indenopyran ring system. Another approach is the chiral resolution of a racemic mixture of an indenopyran derivative, followed by further synthetic modifications.

Furthermore, the aldehyde group of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- can be used to introduce a chiral center. For example, asymmetric addition of a nucleophile to the aldehyde, mediated by a chiral catalyst, would generate a chiral secondary alcohol. This newly formed stereocenter can then direct the stereochemistry of subsequent reactions, allowing for the synthesis of complex, enantiomerically enriched molecules.

The table below outlines some potential strategies for the synthesis of chiral indenopyran derivatives.

StrategyDescriptionPotential Outcome
Asymmetric CatalysisUse of a chiral catalyst in a key bond-forming step to construct the indenopyran skeleton.Enantiomerically enriched indenopyran core.
Chiral ResolutionSeparation of a racemic mixture of an indenopyran derivative using chiral chromatography or diastereomeric salt formation.Access to both enantiomers of a chiral indenopyran.
Asymmetric Aldehyde AdditionEnantioselective addition of a nucleophile to the aldehyde group of the title compound using a chiral ligand or catalyst.Introduction of a new stereocenter with high enantiomeric excess.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the fused indeno-pyran core and aldehyde proton at δ 9.8–10.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 300.3 (C₂₁H₁₆O₂) .
    Advanced Techniques
  • Single-crystal X-ray diffraction resolves stereochemical ambiguities, revealing dihedral angles between phenyl substituents (e.g., 45–60°) .
  • FT-IR validates carbonyl stretching vibrations (νC=O at 1680–1700 cm⁻¹) .

What biological screening protocols are used to evaluate its pharmacological potential?

Q. Basic Screening

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus (MIC = 0.22 µg/mL) via broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549 lung carcinoma, IC₅₀ = 10 µM) .
    Advanced Profiling
  • Mechanistic studies : Fluorescence-based topoisomerase I inhibition assays (IC₅₀ = 15 µM) .
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation in treated cells .

How can researchers address contradictions in bioactivity data across studies?

Discrepancies in IC₅₀/MIC values often arise from substituent positioning (e.g., para-methyl vs. ortho-chloro groups) or assay conditions (e.g., serum content in cell media). Mitigation strategies:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform QSAR modeling to correlate substituent effects with activity .

What methodologies optimize its pharmacokinetic properties, such as bioavailability?

  • LogP optimization : Introduction of polar groups (e.g., -OH) reduces logP from 3.97 to ≤2.5, enhancing aqueous solubility .
  • Prodrug design : Acetylation of the aldehyde group improves membrane permeability, with in vitro hydrolysis rates monitored via HPLC .

How do structural modifications influence its activity in comparative studies?

DerivativeModificationActivity ChangeSource
4-Methyl-2-(p-tolyl)Methyl at C4↑ Topo I inhibition (IC₅₀ = 12 µM)
2-(4-Chlorophenyl)Cl substituent↑ Cytotoxicity (A549 IC₅₀ = 8 µM)
Indeno[2,3-b]pyran analogPyran ring expansion↓ Antimicrobial activity

What advanced analytical methods validate purity for in vivo studies?

  • HPLC-DAD : Purity ≥95% with a C18 column (acetonitrile/water gradient) .
  • Chiral HPLC resolves enantiomers if asymmetric synthesis is employed .

How are mechanistic interactions with biological targets elucidated?

  • Molecular docking : Simulates binding to topoisomerase I (PDB: 1SC7) with ΔG ≈ -9.2 kcal/mol .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD = 2.1 µM) .

What synthetic challenges arise in scaling up MCRs, and how are they addressed?

  • Byproduct formation : Side reactions due to aldehyde oxidation are minimized using inert atmospheres .
  • Continuous flow reactors : Improve scalability and reduce batch variability (yield ±2% vs. ±10% in batch) .

How does this compound compare to indole or quinoline derivatives in drug discovery?

  • Advantages : Enhanced planarity from fused rings improves DNA intercalation .
  • Limitations : Higher molecular weight (~300 g/mol) may reduce compliance with Lipinski’s rules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.